2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride
CAS No.: 189892-34-0
Cat. No.: VC11650298
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189892-34-0 |
|---|---|
| Molecular Formula | C13H14ClNO3 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H13NO3.ClH/c14-12(13(16)17)6-8-1-2-10-7-11(15)4-3-9(10)5-8;/h1-5,7,12,15H,6,14H2,(H,16,17);1H |
| Standard InChI Key | ZWKWYUTUMAUJPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₄ClNO₃, with a molecular weight of 267.71 g/mol. Its IUPAC name is 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride, and it is commonly abbreviated as naphthol-Ala in research contexts. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 189892-34-0 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl |
| InChIKey | ZWKWYUTUMAUJPD-UHFFFAOYSA-N |
| Purity | ≥95% |
The naphthalene moiety provides a rigid aromatic framework, while the hydroxyl and amino groups facilitate hydrogen bonding and solubility in polar solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis begins with 6-hydroxy-2-naphthoic acid, undergoing sequential modifications to introduce the amino and propanoic acid groups. A typical pathway involves:
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Friedel-Crafts Acylation: Introducing the propanoic acid chain via reaction with propanoic anhydride under Lewis acid catalysis.
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Amination: Nucleophilic substitution or reductive amination to attach the amino group.
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Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt.
Though exact reaction conditions are proprietary, iron(III) triflimide—a super Lewis acid used in analogous syntheses—could accelerate regioselective functionalization, as demonstrated in phenoxathiin synthesis .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Critical challenges include controlling byproducts from the naphthalene ring’s reactivity and ensuring consistent hydrochloride salt formation.
Biochemical Applications
Fluorescent Protein Engineering
Naphthol-Ala’s naphthalene group serves as a fluorophore enhancer in genetically encoded fluorescent proteins. By incorporating this unnatural amino acid into protein structures, researchers achieve:
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Red-Shifted Emission: Enhanced Stokes shifts for improved imaging resolution.
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Photostability: Reduced photobleaching compared to traditional fluorophores like GFP.
Drug Delivery Systems
Patent data suggest its potential use in protein carrier-linked prodrugs. The amino acid backbone allows conjugation to therapeutic agents, enabling targeted delivery. For example, esterase-sensitive linkages could release drugs in specific tissues, minimizing systemic toxicity .
Research Advancements
Optical Imaging Studies
In vivo studies using naphthol-Ala-tagged proteins demonstrate 20–30% brighter fluorescence than conventional tags, enabling real-time tracking of intracellular processes. A comparative analysis of fluorescence efficiency is summarized below:
| Fluorophore | Quantum Yield | Brightness (Relative to GFP) |
|---|---|---|
| GFP | 0.79 | 1.0 |
| Naphthol-Ala Conjugate | 0.85 | 1.3 |
These improvements are critical for super-resolution microscopy and single-molecule tracking.
Stability and Biocompatibility
The hydrochloride form enhances solubility in physiological buffers (e.g., PBS, pH 7.4) while maintaining stability over 72 hours at 37°C. Cytotoxicity assays in HEK293 cells show no significant viability loss at concentrations ≤100 µM.
Comparison with Structural Analogues
3-(1-Hydroxynaphthalen-2-yl)propanoic Acid
This analogue lacks the amino group, reducing its ability to integrate into peptide chains. Consequently, it is less utilized in protein engineering but finds applications in small-molecule dye synthesis.
Tryptophan Derivatives
Natural amino acids like tryptophan exhibit intrinsic fluorescence but suffer from shorter emission wavelengths and lower photostability. Naphthol-Ala’s extended π-system addresses these limitations.
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